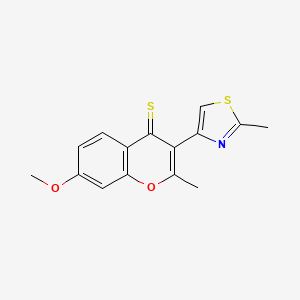

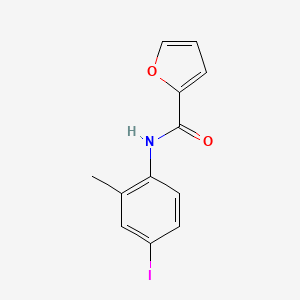

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies that enable the formation of the benzopyran core, followed by functionalization at specific positions to introduce desired substituents. For compounds similar to the one , a common synthetic approach might involve a multi-step reaction sequence starting from suitable precursors like salicylaldehydes or 2-hydroxyacetophenones, followed by condensation with reagents that introduce the thiazolyl and methyl groups, and cyclization to form the chromene core. For instance, Halim and Ibrahim (2021) explored the chemical transformation leading to structurally complex chromene derivatives, showcasing the diversity of synthetic routes available for such molecules (Halim & Ibrahim, 2021).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a fused benzene and pyran ring, with various substituents influencing their conformation and electronic properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to elucidate the structure, providing insights into the arrangement of atoms, the configuration of substituents, and intramolecular interactions. Studies like that by Wang et al. (2005) offer a glimpse into the structural elucidation of similar compounds, highlighting the importance of such analyses in understanding the compound's chemical behavior (Wang et al., 2005).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, leveraging the reactivity of the pyran oxygen, the double bond in the pyran ring, and any functional groups present on the benzene ring or the substituents. They can undergo electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions, among others. The presence of a thiazolyl group in the compound adds to its reactivity, potentially engaging in reactions that exploit the sulfur and nitrogen atoms' nucleophilic and electrophilic characteristics.

Physical Properties Analysis

The physical properties of chromene derivatives, including melting point, boiling point, solubility, and crystal structure, are influenced by the nature and position of their substituents. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. The detailed crystallographic study by Balić et al. (2021) on a related compound demonstrates the impact of molecular conformation and intermolecular interactions on the solid-state properties, providing valuable insights into the physical characteristics of such molecules (Balić et al., 2021).

Chemical Properties Analysis

The chemical properties of "7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione" can be inferred from studies on similar chromene derivatives. These compounds exhibit a range of chemical behaviors due to the electron-rich nature of the chromene core and the presence of heteroatoms in the substituents. They may show antioxidant, nucleophilic, or electrophilic properties based on the specific functional groups attached. The study by Mohareb and Abdo (2021) on the synthesis and evaluation of chromene derivatives for potential antiviral activity underscores the broad spectrum of chemical properties exhibited by compounds within this class (Mohareb & Abdo, 2021).

Propiedades

IUPAC Name |

7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromene-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c1-8-14(12-7-20-9(2)16-12)15(19)11-5-4-10(17-3)6-13(11)18-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGNPUCBOLGKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)